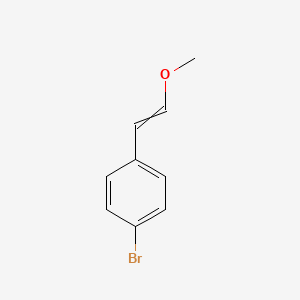
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position and a 2-methoxyethenyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE can be synthesized through several methods. One common method involves the bromination of 4-(2-methoxyethenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the methoxyethenyl group.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-BROMO-4-(2-METHOXY-VINYL)-BENZENE involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxyethenyl group undergoes transformation through the action of oxidizing agents .
類似化合物との比較
Similar Compounds
4-Bromoanisole: Similar structure with a methoxy group instead of a methoxyethenyl group.
1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a methoxyethenyl group
Uniqueness
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE is unique due to the presence of both a bromine atom and a methoxyethenyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C9H9BrO |
|---|---|
分子量 |
213.07 g/mol |
IUPAC名 |
1-bromo-4-(2-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H9BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-7H,1H3 |
InChIキー |
CZIZBDGFTLQZQI-UHFFFAOYSA-N |
正規SMILES |
COC=CC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















